

In-depth Technical Guide: Investigating the Mass Shift of Lomitapide-d4

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Compound of Interest

Compound Name: Lomitapide-d4

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This technical guide provides a comprehensive overview of the mass shift of **Lomitapide-d4**, a deuterated internal standard for the quantitative analysis of Lomitapide. This document details the structural differences between Lomitapide and its deuterated analogue, the resulting mass shift observed in mass spectrometry, and the experimental protocols for its analysis.

Introduction

Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), which is crucial for the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver.^{[1][2]} By inhibiting MTP, Lomitapide effectively reduces the levels of low-density lipoprotein cholesterol (LDL-C), total cholesterol, and apolipoprotein B (apoB), making it a critical therapeutic agent for patients with homozygous familial hypercholesterolemia (HoFH).^{[3][4]}

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are essential for achieving accurate and precise results. Lomitapide-d8 is the commonly used deuterated internal standard for Lomitapide. For the purpose of this guide, and to address the user's query, we will consider the principles applicable to a hypothetical "**Lomitapide-d4**", as the underlying concepts of mass shift investigation remain the same regardless of the number of deuterium atoms. The key difference lies in the magnitude of the mass shift. Deuterated standards co-elute with the analyte and exhibit similar ionization characteristics, thus compensating for variations in sample preparation and instrument response.

Chemical Structures and Mass Shift

The fundamental difference between Lomitapide and its deuterated analogue lies in the substitution of hydrogen atoms with deuterium atoms. In the commercially available Lomitapide-d8, eight hydrogen atoms on the butyl chain are replaced by deuterium.[5]

Lomitapide

- Chemical Formula: $C_{39}H_{37}F_6N_3O_2$ [6]
- Monoisotopic Mass: 693.27899640 Da

Lomitapide-d8

- Chemical Formula: $C_{39}H_{29}D_8F_6N_3O_2$ [6]

The mass shift is the difference in mass between the deuterated and non-deuterated compounds. This is calculated based on the precise masses of the most abundant isotopes of hydrogen and deuterium.

- Monoisotopic Mass of Hydrogen (1H): 1.00782503223 Da[7]
- Monoisotopic Mass of Deuterium (2H or D): 2.01410177812 Da[7]

For each hydrogen atom replaced by a deuterium atom, the mass increases by:

$$2.01410177812 \text{ Da} - 1.00782503223 \text{ Da} = 1.00627674589 \text{ Da}$$

For a hypothetical **Lomitapide-d4**, the theoretical mass shift would be: $4 * 1.00627674589 \text{ Da} = 4.02510698356 \text{ Da}$

For the commonly used Lomitapide-d8, the theoretical mass shift is: $8 * 1.00627674589 \text{ Da} = 8.05021396712 \text{ Da}$

Quantitative Data Summary

Compound	Chemical Formula	Average Molecular Weight (g/mol)	Monoisotopic Mass (Da)
Lomitapide	C ₃₉ H ₃₇ F ₆ N ₃ O ₂	693.72	693.27899640
Lomitapide-d8	C ₃₉ H ₂₉ D ₈ F ₆ N ₃ O ₂	701.77[6]	~701.32921

Note: The monoisotopic mass of Lomitapide-d8 is calculated by adding the mass shift for eight deuterium atoms to the monoisotopic mass of Lomitapide.

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of Lomitapide in human plasma using Lomitapide-d8 as an internal standard, based on established bioanalytical methods.[8][9]

Sample Preparation: Protein Precipitation

- To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Lomitapide-d8 internal standard working solution (concentration will depend on the specific assay requirements).
- Vortex the sample for 30 seconds.
- Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

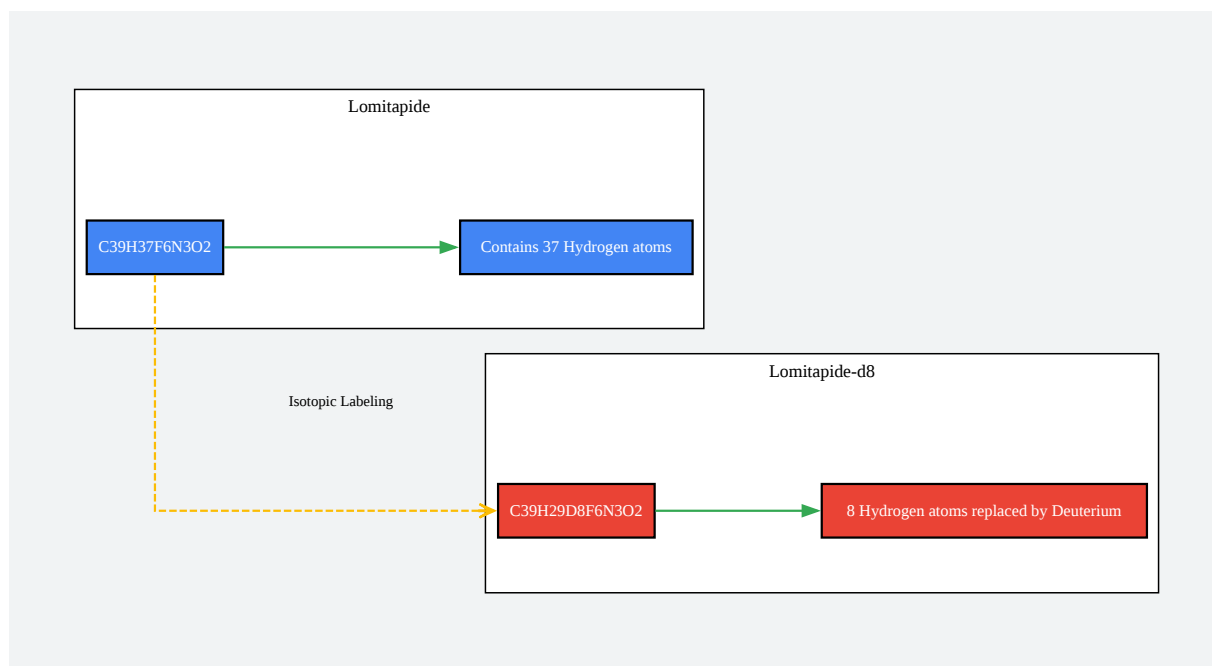
LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B over several minutes to ensure separation of Lomitapide from other plasma components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.

Mass Spectrometry Parameters

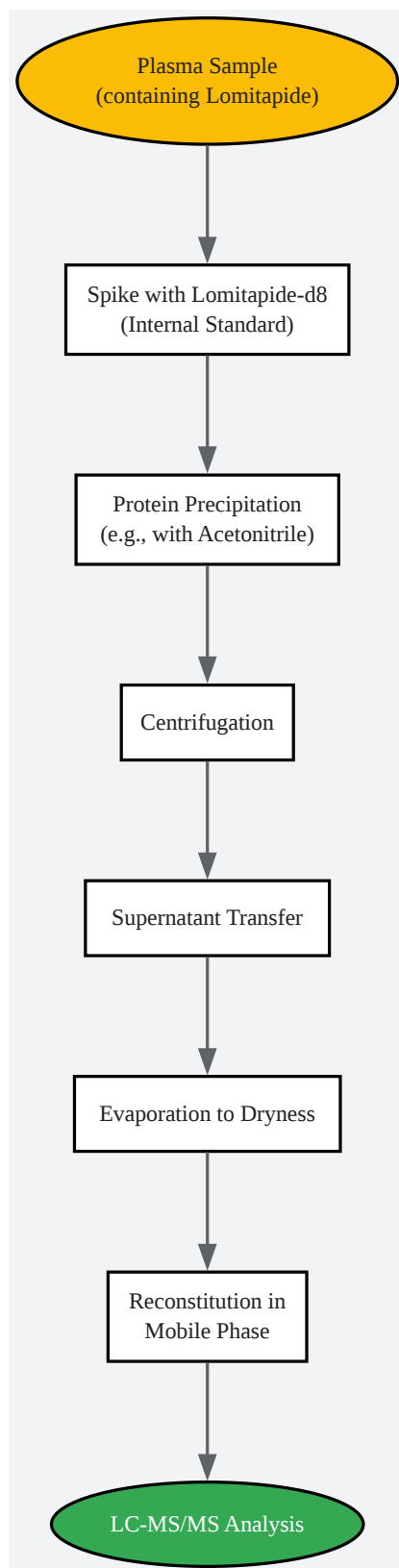
- Multiple Reaction Monitoring (MRM):
 - Lomitapide: Monitor the transition from the precursor ion (m/z of $[M+H]^+$) to a specific product ion.
 - Lomitapide-d8: Monitor the transition from its precursor ion (m/z of $[M+H]^+$, which will be approximately 8 Da higher than Lomitapide) to a corresponding product ion.
- Source Parameters: Optimize source temperature, gas flows, and capillary voltage to achieve maximum signal intensity for both the analyte and the internal standard.

Visualizations



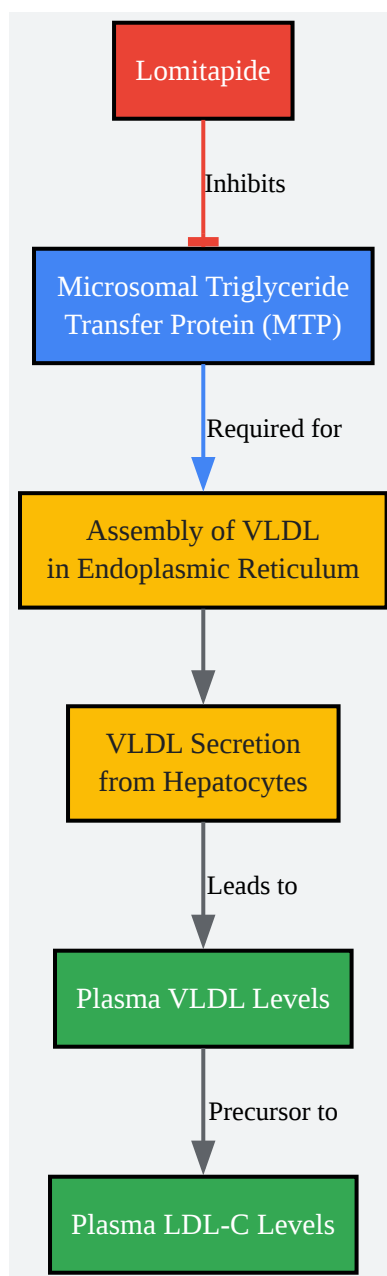
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Caption: Structural relationship between Lomitapide and Lomitapide-d8.



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Caption: Bioanalytical workflow for Lomitapide quantification.



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Caption: Lomitapide's mechanism of action via MTP inhibition.

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